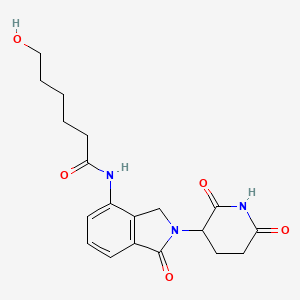
Lenalidomide-CO-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-C5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide involves several key steps. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of lenalidomide often employs scalable and green processes. For example, the reduction of the nitro group can be efficiently carried out using iron powder and ammonium chloride, avoiding the use of platinum group metals . This method not only reduces costs but also minimizes environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-C5-OH undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and ammonium chloride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in lenalidomide results in the formation of an amino group .
Applications De Recherche Scientifique
Lenalidomide-CO-C5-OH has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various analogs and derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Lenalidomide-CO-C5-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances natural killer (NK) cell-mediated cytotoxicity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Molecular Targets: Binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another thalidomide analog with similar immunomodulatory properties.
Uniqueness
Lenalidomide-CO-C5-OH is unique due to its enhanced potency and reduced toxicity compared to thalidomide . It also has a broader range of applications in both clinical and research settings .
Propriétés
Formule moléculaire |
C19H23N3O5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide |
InChI |
InChI=1S/C19H23N3O5/c23-10-3-1-2-7-16(24)20-14-6-4-5-12-13(14)11-22(19(12)27)15-8-9-17(25)21-18(15)26/h4-6,15,23H,1-3,7-11H2,(H,20,24)(H,21,25,26) |
Clé InChI |
AQGKXFPXRMVFQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)

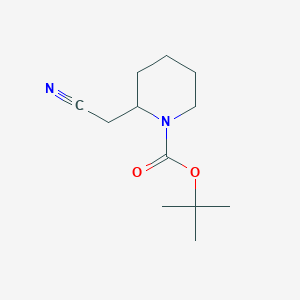
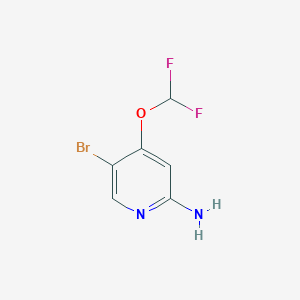
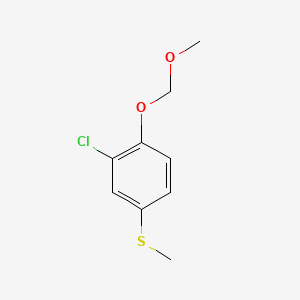
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
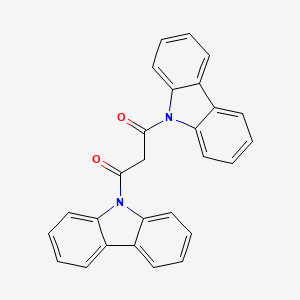


![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

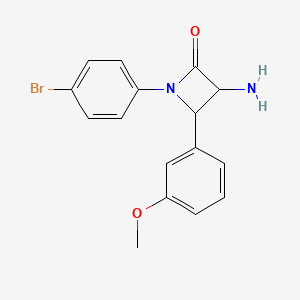

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
